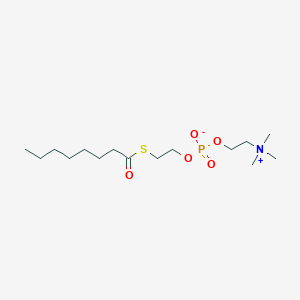

(n-Octanoylthio)phosphatidylcholine

Beschreibung

Eigenschaften

CAS-Nummer |

99165-87-4 |

|---|---|

Molekularformel |

C15H32NO5PS |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

2-octanoylsulfanylethyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C15H32NO5PS/c1-5-6-7-8-9-10-15(17)23-14-13-21-22(18,19)20-12-11-16(2,3)4/h5-14H2,1-4H3 |

InChI-Schlüssel |

TYFWAKJPLMLLTC-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)SCCOP(=O)([O-])OCC[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCC(=O)SCCOP(=O)([O-])OCC[N+](C)(C)C |

Synonyme |

(n-octanoylthio)glycollecithin (n-octanoylthio)phosphatidylcholine C8-thioPC |

Herkunft des Produkts |

United States |

Technical Guide: Mechanism and Application of (n-Octanoylthio)phosphatidylcholine in In Vitro PLA₂ Assays

[1][2][3]

Executive Summary

(n-Octanoylthio)phosphatidylcholine (Thio-PC) represents a class of synthetic chromogenic substrates engineered for the precise quantification of Phospholipase A₂ (PLA₂) activity.[1][2][3] Unlike native phospholipids, which require radiolabeling or complex mass spectrometry for hydrolysis monitoring, Thio-PC analogs incorporate a thioester bond at the sn-2 position.[1][2][3] This structural modification allows for continuous, real-time spectrophotometric monitoring when coupled with thiol-reactive reagents such as 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman’s Reagent).[1][2][3]

This guide details the physicochemical mechanism, experimental protocols, and kinetic considerations for utilizing Thio-PC in high-throughput screening and mechanistic enzymology.[1][2][3]

Part 1: Molecular Architecture & Chemical Mechanism[1]

Structural Logic

The utility of (n-Octanoylthio)phosphatidylcholine lies in its biomimetic design.[1][2][3]

-

Headgroup: Phosphocholine (PC), ensuring recognition by the PLA₂ active site which typically targets zwitterionic interfacial binding sites.

-

sn-1 Position: Often occupied by an alkyl ether (e.g., hexadecyl) or a stable ester.[1][2][3] The alkyl ether modification (e.g., in 1-hexadecyl-2-octanoylthio-2-deoxy-sn-glycero-3-phosphorylcholine) renders the sn-1 bond resistant to hydrolysis by Phospholipase A₁ (PLA₁) or lysophospholipases, ensuring that the detected signal is specific to PLA₂ activity.[1][2][3]

-

sn-2 Position (The Reporter): The native oxygen ester is replaced by a thioester bond linking the glycerol backbone to an octanoyl (C8) chain.[1][2] The sulfur atom is a "soft" leaving group, and while the bond energy is similar to an oxyester, the hydrolysis product is a free thiol (-SH) rather than a hydroxyl/carboxylate.[2]

The Reaction Cascade

The mechanism of action is a coupled two-step chemical process:

-

Enzymatic Hydrolysis: PLA₂ binds the Thio-PC substrate (often in a micellar aggregate) and catalyzes the cleavage of the sn-2 thioester bond.[1][2][3] This releases a lysophospholipid and 8-mercapto-octanoic acid (a fatty acid thiol).[1][2][3]

-

Colorimetric Detection: The liberated thiol immediately performs a nucleophilic attack on the disulfide bond of DTNB present in the buffer. This reaction releases 2-nitro-5-thiobenzoate (TNB²⁻), a highly conjugated anion with an intense yellow color.[1][2][3]

Visualization of Signaling Pathway

Figure 1: The reaction cascade converting the silent Thio-PC substrate into a quantifiable colorimetric signal via PLA₂ hydrolysis and DTNB coupling.[1][2][3][4]

Part 2: Experimental Protocol (In Vitro)

Reagent Preparation

-

Substrate Stock: Dissolve (n-Octanoylthio)PC in ethanol or DMSO to a concentration of 1–5 mM.[1][2][3] Store at -20°C under argon to prevent oxidation of the thioester.[1][2][3]

-

DTNB Solution: Prepare 10 mM DTNB in 0.4 M Tris-HCl (pH 8.0). Store in the dark.

-

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100.[2][5]

Standard Assay Workflow

| Step | Action | Critical Parameter |

| 1 | Blanking | Add 10 µL DTNB + 10 µL Assay Buffer to control wells. |

| 2 | Substrate Mix | Dilute Substrate Stock into Assay Buffer to final conc. (e.g., 1.5 mM).[6] Vortex until clear. |

| 3 | Loading | Add 200 µL Substrate/Buffer mix to 96-well plate. |

| 4 | Basline | Add 10 µL DTNB to all wells. Incubate 5 min at 25°C. |

| 5 | Initiation | Add 5–10 µL Enzyme Sample to test wells. |

| 6 | Detection | Monitor Absorbance at 414 nm (or 405 nm) for 10–60 mins. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the continuous spectrophotometric assay of PLA₂.

Part 3: Kinetic Analysis & Data Interpretation

Calculation of Activity

The activity is calculated using the Beer-Lambert Law.[1][2][3] The extinction coefficient (

-

13,600 M⁻¹cm⁻¹ at 412 nm (pH 8.0) [1]

-

10,660 M⁻¹cm⁻¹ at 414 nm (adjusted for microplate pathlength) [1]

Formula:

Where:

- : Slope of the linear portion of the curve.

- : Total reaction volume (µL).

-

: Pathlength (cm). In a standard 96-well plate with 200 µL,

- : Volume of enzyme added (µL).

Interfacial Kinetics

Unlike soluble enzymes, PLA₂ follows interfacial kinetics .[2] The enzyme must first bind to the lipid interface (E

-

Implication: The concentration of substrate is best expressed as a mole fraction within the micelle (

), rather than bulk molarity. -

Validation: To prove the assay is measuring true enzymatic activity, perform a "bulk dilution" experiment. Diluting the reaction mixture with buffer (reducing bulk S) while keeping the mole fraction of S in the micelle constant should decrease the rate linearly if the enzyme is operating in the "scooting" mode, or show complex behavior if in "hopping" mode.

Part 4: Troubleshooting & Optimization

Spontaneous Hydrolysis (High Background)

Thioesters are susceptible to spontaneous hydrolysis at high pH (>8.[1]0) or in the presence of nucleophiles.

-

Solution: Keep assay pH near 7.5. Always run a "No Enzyme" control. If background slope > 0.01 OD/min, prepare fresh substrate.[2]

Thiol Scavengers

Samples containing DTT, mercaptoethanol, or glutathione will instantly react with DTNB, causing a massive initial absorbance spike that saturates the detector.[2]

-

Solution: Samples must be dialyzed or purified using desalting columns (e.g., Sephadex G-25) to remove reducing agents before the assay.[1][2][3] Alternatively, alkylate free thiols in the sample with N-ethylmaleimide (NEM) prior to assay, provided NEM does not inhibit the specific PLA₂ isoform.[2]

Solubility & CMC

Octanoyl-PC is water-soluble but may not form proper substrates for all PLA₂s without detergent.[1][2][3]

-

Solution: If activity is low, ensure the substrate is above its Critical Micelle Concentration (CMC) or add Triton X-100 (300 µM) to create mixed micelles, which are often the preferred substrate form for sPLA₂.

References

-

Reynolds, L. J., Washburn, W. N., Deems, R. A., & Dennis, E. A. (1991).[2] Assay of phospholipase A2 using 1-hexadecyl-2-arachidonoylthio-2-deoxy-sn-glycero-3-phosphorylcholine. Methods in Enzymology, 197, 359-365.[2][3]

-

Hendrickson, H. S., & Dennis, E. A. (1984).[2] Kinetic analysis of the dual phospholipid model for phospholipase A2 action. Journal of Biological Chemistry, 259(9), 5734-5739.[2]

Sources

- 1. PC(O-16:0/18:1(9Z)) | C42H84NO7P | CID 24779266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. content.abcam.com [content.abcam.com]

- 6. Cayman Chemicals Company : Everon Life Sciences [everonlife.com]

An In-Depth Technical Guide to (n-Octanoylthio)phosphatidylcholine: A Thio-Substituted Phospholipid for Research Applications

This guide provides a comprehensive technical overview of (n-Octanoylthio)phosphatidylcholine, a synthetic thio-substituted phospholipid analog. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and critical applications of this molecule, with a particular focus on its utility in enzymatic assays.

Introduction: The Significance of Thio-Substituted Phospholipids

Phosphatidylcholines are fundamental components of eukaryotic cell membranes, playing crucial roles in membrane structure, signaling, and transport.[1][2] The targeted modification of these molecules provides powerful tools for biochemical and biophysical research. (n-Octanoylthio)phosphatidylcholine belongs to a class of modified phospholipids where a sulfur atom replaces an oxygen atom in one of the acyl chains, creating a thioester linkage. This substitution imparts unique chemical properties that are particularly advantageous for studying lipid-modifying enzymes, such as phospholipases.[3]

The thioester bond is susceptible to cleavage by certain enzymes but exhibits different reactivity and spectral properties compared to its ester counterpart, enabling the development of specific and sensitive assays.[4] This guide will focus on a representative molecule, 1-(n-Octanoylthio)-2-hexanoyl-sn-glycero-3-phosphocholine , to illustrate the key characteristics and applications of this class of compounds.

Physicochemical Properties

The introduction of a thioester bond and the specific acyl chain lengths determine the physicochemical behavior of (n-Octanoylthio)phosphatidylcholine, influencing its solubility, critical micelle concentration (CMC), and interaction with biological systems.

| Property | Value |

| Molecular Formula | C22H44NO7PS |

| Molecular Weight | 497.63 g/mol |

| Physical Form | Expected to be a solid or viscous oil at room temperature. |

| Solubility | Expected to be soluble in organic solvents like chloroform and methanol, and form micelles or liposomes in aqueous solutions. |

Synthesis of (n-Octanoylthio)phosphatidylcholine

The synthesis of thio-substituted phospholipids like 1-(n-Octanoylthio)-2-hexanoyl-sn-glycero-3-phosphocholine is a multi-step process that requires careful control of stereochemistry. A general synthetic strategy involves the use of a chiral glycerol backbone precursor.

A plausible synthetic route, based on established methods for phospholipid synthesis, is outlined below.[5][6]

Synthetic Workflow Overview

Caption: Generalized synthetic workflow for a thio-substituted phosphatidylcholine.

Detailed Synthetic Protocol (Illustrative)

-

Protection of the sn-2 Hydroxyl Group: Start with commercially available sn-glycero-3-phosphocholine (GPC).[7][8] The sn-2 hydroxyl group is selectively protected using a suitable protecting group (e.g., a silyl ether) to prevent its reaction in subsequent steps.

-

Activation of the sn-1 Hydroxyl Group: The sn-1 hydroxyl group is then activated, for example, by conversion to a good leaving group such as a tosylate or mesylate.

-

Thioester Formation: The activated sn-1 position undergoes nucleophilic substitution with a salt of octanethioic acid (octanethioate). This step introduces the n-octanoylthio group at the sn-1 position.

-

Deprotection of the sn-2 Hydroxyl Group: The protecting group at the sn-2 position is removed to yield 1-(n-octanoylthio)-sn-glycero-3-phosphocholine (a thio-lyso-phosphatidylcholine).

-

Acylation of the sn-2 Hydroxyl Group: The final step involves the acylation of the free sn-2 hydroxyl group with hexanoyl chloride or hexanoic anhydride in the presence of a suitable catalyst to yield the target molecule, 1-(n-Octanoylthio)-2-hexanoyl-sn-glycero-3-phosphocholine.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to ensure high purity.

Applications in Enzymatic Assays

The primary application of (n-Octanoylthio)phosphatidylcholine is as a chromogenic or fluorogenic substrate for lipolytic enzymes, most notably phospholipase A2 (PLA2).

Phospholipase A2 (PLA2) Assay

PLA2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids.[9] The use of a thio-substituted substrate allows for a continuous spectrophotometric assay.

Principle of the Assay:

-

PLA2 cleaves the ester bond at the sn-2 position of 1-(n-octanoylthio)-2-hexanoyl-sn-glycero-3-phosphocholine.

-

This releases hexanoic acid and 1-(n-octanoylthio)-sn-glycero-3-phosphocholine. Note: For a substrate with the thioester at the sn-2 position, the cleavage would release a thiol-containing fatty acid. For the purpose of a continuous assay, a substrate with the thioester at the sn-2 position is often preferred. Let's consider 1-hexanoyl-2-(n-octanoylthio)-sn-glycero-3-phosphocholine for this assay description.

-

The cleavage of the sn-2 thioester bond releases octanethioic acid.

-

The free thiol group of octanethioic acid reacts with a chromogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is included in the reaction mixture.

-

The reaction between the thiol and DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be monitored spectrophotometrically by the increase in absorbance at 412 nm.

Caption: Principle of the continuous spectrophotometric PLA2 assay.

Experimental Protocol for PLA2 Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 and 100 mM KCl.

-

Substrate Solution: Prepare a stock solution of 1-hexanoyl-2-(n-octanoylthio)-sn-glycero-3-phosphocholine in an organic solvent (e.g., ethanol or DMSO). The final concentration in the assay will need to be above its CMC.

-

DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

-

Enzyme Solution: Prepare a dilution series of the PLA2 enzyme in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate or a cuvette, add the assay buffer.

-

Add the DTNB solution to the desired final concentration.

-

Add the substrate solution. The substrate should be dispersed in the aqueous buffer, which may require sonication or the inclusion of a detergent like Triton X-100.

-

Initiate the reaction by adding the PLA2 enzyme solution.

-

Immediately start monitoring the increase in absorbance at 412 nm over time using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (moles/min).

-

Enzyme activity can then be expressed in standard units (µmol of substrate hydrolyzed per minute).

-

Conclusion

(n-Octanoylthio)phosphatidylcholine and its analogs are valuable tools for researchers in lipid biochemistry and drug discovery. The thioester substitution provides a unique chemical handle that facilitates the development of sensitive and continuous enzymatic assays, particularly for phospholipases. A thorough understanding of the synthesis and physicochemical properties of these molecules is essential for their effective application in elucidating enzyme mechanisms, screening for inhibitors, and advancing our knowledge of lipid metabolism and signaling.

References

-

Hendrickson, H. S., Hendrickson, E. K., & Dybvig, R. H. (1983). Chiral synthesis of a dithiolester analog of phosphatidylcholine as a substrate for the assay of phospholipase A2. Journal of Lipid Research, 24(11), 1532–1537. [Link]

-

Snyder, W. R. (1987). Synthesis of a thiophosphate analog of dioctanoylphosphatidylcholine: a phospholipase C substrate. Journal of Lipid Research, 28(8), 949–954. [Link]

- Taketomi, Y., & Murakami, M. (2013). Assay of Phospholipase A2 Activity. Methods in Molecular Biology, 1020, 13-22.

-

Guo, Z., & Gu, X. (2000). Synthesis of optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine via 1-O-benzyl-sn-glycerol 3-arenesulfonate. The Journal of Organic Chemistry, 65(24), 8168–8174. [Link]

-

PubChem. 1-Octanoyl-sn-glycero-3-phosphocholine. [Link]

-

PubChem. 1-Octanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine. [Link]

-

PubChem. 1-octadecanoyl-2-(12Z-octadecenoyl)-sn-glycero-3-phosphocholine. [Link]

-

Cyberlipid. Choline glycerophospholipids. [Link]

-

Li, J., Wang, X., & Zhang, T. (2014). Structure and thermotropic properties of 1-stearoyl-2-acetyl-phosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 224-231. [Link]

-

PubChem. 1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine. [Link]

-

Wikipedia. Phosphatidylcholine. [Link]

-

Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Food & Function. [Link]

-

Biocrates Life Sciences. (2022). Phosphatidylcholines - Metabolite of the month. [Link]

-

PrepChem. Synthesis of 1-hexadecanoyl-2-acetyl-sn-glycerol. [Link]

Sources

- 1. Phosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Phosphatidylcholines - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 4. Enzymic assay for phosphatidylcholine and sphingomyelin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine via 1-O-benzyl-sn-glycerol 3-arenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Synthetic Phosphatidylcholine Analogs: From Molecular Design to Therapeutic Innovation

Abstract

Phosphatidylcholine (PC) is the cornerstone of cellular membranes and a critical component in numerous biological processes. While natural sources provide a diverse pool of PC, their inherent heterogeneity, and potential for oxidative instability present significant challenges for high-purity applications in research and drug development. Synthetic phosphatidylcholine analogs offer a solution, providing molecules with defined chemical structures, enhanced stability, and tailored functionalities. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic PC analogs. We will explore the causal reasoning behind their design and synthesis, detail their biophysical characterization, and illuminate their expanding applications, from advanced drug delivery systems to novel therapeutic agents and high-precision biophysical probes.

The Imperative for Synthesis: Overcoming the Limitations of Natural Phosphatidylcholine

Natural phospholipids, typically extracted from sources like egg yolk or soybeans, are mixtures of molecules with varying fatty acid chains.[1] This heterogeneity makes it difficult to achieve the batch-to-batch consistency required for pharmaceutical formulations and mechanistic studies. Synthetic phospholipids, in contrast, are chemically defined, single-component molecules.[1][2] This offers two primary advantages:

-

High Purity and Stability: Synthesis allows for precise control over the fatty acid composition and stereochemistry, resulting in highly pure compounds with predictable properties and improved stability compared to their natural, often unsaturated, counterparts.[1]

-

Tailored Functionality: The true power of synthetic chemistry lies in the ability to create novel PC analogs with functionalities not found in nature. By modifying the fatty acid chains, glycerol backbone, or phosphocholine headgroup, we can design molecules for specific applications.[3][4]

The decision to use a synthetic analog over a natural phospholipid is therefore driven by the need for purity, stability, and the introduction of specific functionalities to solve a biological or pharmaceutical challenge.[5]

Architectural Design: Strategies in Synthetic Phosphatidylcholine Chemistry

The synthesis of PC analogs is a field of precision organic chemistry. The chosen strategy depends entirely on the desired modification. Biologically active synthetic phospholipid compounds are essential for studying biomembrane structure and dynamics, establishing structure-activity relationships, and investigating phospholipid-metabolizing enzymes.[3]

Core Synthetic Workflow

A common and efficient route to custom phosphatidylcholines involves the semi-synthesis from sn-glycero-3-phosphocholine (GPC), which can be readily obtained from natural sources like egg yolk.[6] This precursor provides the correct stereochemistry at the glycerol backbone. The primary hydroxyl groups of GPC are then acylated with desired fatty acids.

Key Modification Strategies

-

Fatty Acyl Chain Modification: This is the most common modification. By varying the length and degree of saturation of the fatty acyl chains, one can precisely control the biophysical properties of the resulting lipid membrane, such as its phase transition temperature (Tm) and fluidity.[7] Furthermore, functional groups like fluorophores, spin labels, or photoactivatable moieties (e.g., benzophenones) can be incorporated into the acyl chains to create probes for studying membrane dynamics and lipid-protein interactions.[4][8]

-

Glycerol Backbone Modification: Introducing steric bulk, such as a methyl group at the C1 or C3 position of the glycerol moiety, can be used to investigate how molecular shape affects interactions with membrane components.[9] Ether-linked analogs, which replace the ester linkage at the sn-1 position with a more stable ether bond, are another critical modification.[10][11] These ether lipids, including the potent signaling molecule Platelet-Activating Factor (PAF), are resistant to hydrolysis by phospholipase A2 and have distinct structural and functional roles in membranes.[10][12]

-

Headgroup Modification: While less common for creating PC analogs, modifying the headgroup leads to different classes of phospholipids (e.g., phosphatidylethanolamine, phosphatidylserine). However, subtle modifications, such as creating cationic triester PCs, are a powerful strategy for gene delivery.[13][14] These lipids electrostatically interact with anionic nucleic acids to form complexes called lipoplexes, facilitating their entry into cells.[14]

-

Polymerizable Analogs: Incorporating polymerizable groups, such as diacetylenic moieties, into the fatty acyl chains allows for the creation of stabilized liposomes.[15] Upon polymerization (e.g., by UV irradiation), these lipids form a covalently linked, stable membrane, which reduces drug leakage and enhances vesicle stability, making them excellent candidates for controlled drug delivery applications.[15]

Biophysical Characterization: Linking Structure to Function

Once synthesized, the new analog must be rigorously characterized to understand how its modified structure translates into specific physical properties. This is crucial for predicting its behavior in a biological system.

| Property | Description | Key Characterization Technique(s) | Significance |

| Phase Transition | The temperature (Tm) at which a lipid bilayer transitions from a rigid gel state to a fluid liquid-crystalline state. | Differential Scanning Calorimetry (DSC) | Determines the fluidity of the membrane at physiological temperatures. Crucial for drug release kinetics and membrane fusion events.[7][16] |

| Membrane Fluidity | The freedom of movement of lipid molecules within the bilayer. | Fluorescence Spectroscopy (e.g., with DPH probe), Electron Paramagnetic Resonance (EPR) with spin-labeled analogs.[8][16] | Affects membrane permeability, protein function, and cellular signaling. Synthetic analogs can fine-tune this property. |

| Molecular Packing | How tightly lipid molecules are arranged in the membrane. | Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), X-ray Diffraction.[7] | Influences membrane stability, permeability, and interactions with other molecules. |

| Vesicle Properties | The size, charge (zeta potential), and lamellarity of liposomes formed from the analog. | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM).[17] | Critical parameters for drug delivery systems, affecting circulation time, biodistribution, and cellular uptake. |

The choice of analytical technique is dictated by the information sought. For instance, DSC is the gold standard for determining Tm, while EPR spectroscopy using spin-labeled PC analogs provides unparalleled insight into the local dynamics and polarity at different depths within the bilayer.[8][18]

Applications in Research and Therapeutics

The versatility of synthetic PC analogs has led to their use in a wide array of applications, transforming them from simple structural lipids into sophisticated tools and therapeutic agents.

Advanced Drug Delivery Systems

Synthetic PCs are fundamental components of modern drug delivery vehicles, particularly liposomes.[1][19]

-

Cationic Lipids for Gene Delivery: As mentioned, cationic PC analogs are designed for non-viral gene therapy. Their structure is finely tuned to maximize transfection efficiency. Studies on a large series of cationic PCs have shown that transfection activity increases with chain unsaturation (up to two double bonds) and decreases with increasing chain length.[13][14][20] This is because monounsaturated chains promote the formation of non-lamellar lipid phases, which is believed to facilitate the release of DNA from the lipoplex into the cell cytoplasm.[13][14]

-

Stimuli-Responsive Liposomes: Analogs can be designed to trigger drug release in response to specific microenvironments. For example, disulfide-containing PCs (SS-PCs) can be used to create liposomes that are stable in circulation but are rapidly destroyed in the reductive environment of a tumor, leading to fast and targeted drug release.[21]

Therapeutic Agents

Certain PC analogs possess intrinsic therapeutic activity. Ether lipids, for example, are a class of anticancer agents.[22] Their mechanism involves disrupting membrane integrity and signaling pathways in tumor cells, which are often more sensitive to these agents than normal cells. Modified-release PC formulations are also being investigated for treating inflammatory conditions like ulcerative colitis.[23] Furthermore, PC analogs are explored for their potential in treating liver diseases, such as non-alcoholic fatty liver disease (NAFLD), by helping to protect and repair liver tissue.[24][]

High-Precision Research Tools

Synthetic analogs incorporating reporter groups are invaluable for basic research.[3]

-

Fluorescent Analogs: Used in Fluorescence Resonance Energy Transfer (FRET) to study the conformation of phospholipids in membranes and as substrates for enzymes like phospholipase A2.[3]

-

Spin-Labeled Analogs: Essential for EPR studies to probe membrane structure, dynamics, and lipid-protein interactions with high spatial resolution.[8][18]

-

Photoactivatable Analogs: Containing groups like benzophenones, these analogs allow for covalent cross-linking to nearby proteins upon UV irradiation, enabling the identification of lipid-protein interaction partners.[4]

Experimental Protocol: Ultrasound-Assisted Synthesis of 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

This protocol is an example of an efficient, modern method for acylating GPC, adapted from the literature.[6] The use of ultrasound accelerates the reaction, significantly reducing the time required compared to traditional methods.

Objective: To synthesize a defined-chain phosphatidylcholine (DPPC) from GPC and palmitic acid.

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Palmitic Acid

-

4-(Dimethylamino)pyridine (DMAP)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Chloroform (CHCl3)

-

Methanol (MeOH)

-

Laboratory Ultrasonic Bath Cleaner

-

Silica Gel for column chromatography

-

Glass beads

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve GPC (1 equivalent) and palmitic acid (2.5 equivalents) in anhydrous chloroform. The causality here is using an excess of the fatty acid to drive the reaction to completion.

-

Catalyst Addition: Add DMAP (3 equivalents) to the mixture. DMAP serves as a nucleophilic catalyst to activate the carboxylic acid for esterification.

-

Initiation of Acylation: Add DCC (3 equivalents) to the flask. DCC is a coupling agent that facilitates the formation of the ester bond by activating the carboxylic acid and removing water. Add a small number of glass beads to aid mixing.

-

Ultrasonication: Place the flask in a laboratory ultrasonic cleaner filled with water. Sonicate the reaction mixture at room temperature. The ultrasound energy provides localized high energy, which dramatically increases the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[6]

-

Workup and Purification:

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct, which is insoluble.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of chloroform-methanol-water (e.g., starting from 65:25:4 v/v/v). The causality for this solvent system is its ability to separate the polar phospholipid product from less polar starting materials and byproducts.

-

-

Characterization: Confirm the identity and purity of the final DPPC product using ¹H NMR, ³¹P NMR, and Mass Spectrometry.

Self-Validation: The purity of the final product is validated by the absence of starting material signals in NMR and a single, correct mass peak in the mass spectrum. The chromatographic purification step is self-validating, as the desired product should elute as a single, well-defined spot on TLC or peak in HPLC.

Future Perspectives

The field of synthetic phosphatidylcholine analogs is continually evolving. Current research is focused on creating "smart" lipids that can respond to multiple stimuli for highly specific drug delivery. The development of theranostic analogs, which combine therapeutic action with diagnostic imaging capabilities in a single molecule, represents another exciting frontier. As our understanding of the lipidome and its role in disease deepens, the demand for novel, precisely engineered PC analogs will undoubtedly grow, further solidifying their role as indispensable tools in medicine and biological science.[26]

References

-

Cationic phospholipids: structure–transfection activity relationships. RSC Publishing. 13

-

Synthesis of Phosphatidylcholine Analogues Derived from Glyceric Acid: a New Class of Biologically Active Phospholipid Compounds. PMC - NIH. 3

-

Synthesis of Benzophenone-Containing Analogues of Phosphatidylcholine. The Journal of Organic Chemistry - ACS Publications. 4

-

Synthesis of phosphatidylcholine analogs with an alkyl group at C1 or C3 of the glycerol moiety. PubMed. 9

-

Metabolism of the Ether Analogues of Phosphatidylcholine, Including Platelet Activating Factor. Taylor & Francis Group. 10

-

Cationic phospholipids: Structure-transfection activity relationships. Request PDF - ResearchGate. 20

-

Cationic phospholipids : structure–transfection activity relationships. Soft Matter (RSC Publishing). 14

-

Disulfide Phosphatidylcholines: Alternative Phospholipids for the Preparation of Functional Liposomes. Request PDF - ResearchGate. 21

-

Biophysical characterization of a new phospholipid analogue with a spin-labeled unsaturated fatty acyl chain. PubMed. 8

-

Biophysical Characterization of a New Phospholipid Analogue with a Spin-Labeled Unsaturated Fatty Acyl Chain. PMC. 18

-

Synthetic Phosphatidylcholine. Creative Biolabs. 1

-

Physical characterization of synthetic phosphatidylinositol dimannosides and analogues in binary systems with phosphatidylcholine. PubMed. 27

-

Properties of phosphatidylcholine in the presence of its monofluorinated analogue. PubMed. 16

-

An efficient synthesis of phosphatidylcholines. ResearchGate. 6

-

The different pharmaceutical formulations with phospholipids excipients. Phospholipid Research Center. 5

-

The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. PMC. 28

-

Structural and functional roles of ether lipids. PMC - NIH. 11

-

A Review on Phospholipid and Liposome Carriers: Synthetic Methods and Their Applications in Drug Delivery. MDPI. 19

-

Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine. PMC. 7

-

Ether Lipids in Obesity: From Cells to Population Studies. Frontiers. 29

-

Spin-labelled lipid analogues of phosphatidylcholine [(0,2) PC], phosphatidylserine [(0,2) PS] and sphingomyelin [(0,2)SM]. ResearchGate. 30

-

Choline-Containing Phospholipids: Structure-Activity Relationships Versus Therapeutic Applications. Bentham Science Publishers. 31

-

Synthetic Phospholipids. Lipoid GmbH. 2

-

Polymeric phospholipids as new biomaterials. PubMed. 15

-

Modified-Release Phosphatidylcholine (LT-02) for Ulcerative Colitis: Two Double-Blind, Randomized, Placebo-Controlled Trials. PubMed. 23

-

Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling. MDPI. 22

-

PHOSPHATIDYLCHOLINE AND RELATED LIPIDS. SkinIdent. 12

-

Poly (phosphatidylcholine) analogs. Macromolecules - ACS Publications. 32

-

Phosphatidylcholine: Composition, Functions, Techniques, and Applications. Creative Biolabs. 26

-

Efficacy of Phosphatidylcholine in NAFLD. ClinicalTrials.gov.

-

Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices. ScienceDirect. 33

-

Phosphatidylcholine Raw Material: Benefits & Uses. BOC Sciences.

-

Liposome Formulation of Soybean Phosphatidylcholine Extract from Argomulyo Variety Soy to Replace the Toxicity of Injectable. International Journal of PharmTech Research. 17

Sources

- 1. Synthetic Phosphatidylcholine - Creative Biolabs [creative-biolabs.com]

- 2. lipoid.com [lipoid.com]

- 3. Synthesis of Phosphatidylcholine Analogues Derived from Glyceric Acid: a New Class of Biologically Active Phospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. phospholipid-research-center.com [phospholipid-research-center.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biophysical characterization of a new phospholipid analogue with a spin-labeled unsaturated fatty acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of phosphatidylcholine analogs with an alkyl group at C1 or C3 of the glycerol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. skinident.world [skinident.world]

- 13. Cationic phospholipids: structure–transfection activity relationships - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 14. Cationic phospholipids: structure–transfection activity relationships - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. Polymeric phospholipids as new biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Properties of phosphatidylcholine in the presence of its monofluorinated analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Biophysical Characterization of a New Phospholipid Analogue with a Spin-Labeled Unsaturated Fatty Acyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jchemrev.com [jchemrev.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling | MDPI [mdpi.com]

- 23. Modified-Release Phosphatidylcholine (LT-02) for Ulcerative Colitis: Two Double-Blind, Randomized, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 26. Phosphatidylcholine: Composition, Functions, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]

- 27. Physical characterization of synthetic phosphatidylinositol dimannosides and analogues in binary systems with phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. benthamdirect.com [benthamdirect.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

Theoretical properties of (n-Octanoylthio)phosphatidylcholine

An In-Depth Technical Guide to (n-Octanoylthio)phosphatidylcholine

Prepared by: Gemini, Senior Application Scientist

Foreword: A Modern Tool for Membrane Biophysics

In the intricate world of membrane biology, the ability to isolate and study integral membrane proteins in their functional state is paramount. This requires elegantly dismantling the native lipid bilayer without inflicting irreversible damage upon the protein of interest. For decades, researchers have relied on a diverse arsenal of detergents, each with its unique profile of strengths and weaknesses. Among these, (n-Octanoylthio)phosphatidylcholine (S-OPC) has emerged as a noteworthy tool. As a synthetic, single-chain lysophospholipid analog, it offers a blend of mildness and efficacy, making it particularly valuable for the solubilization and functional reconstitution of delicate membrane proteins.

This guide provides a comprehensive overview of the theoretical properties and practical applications of S-OPC. We will move beyond simple data presentation to explore the causal relationships that govern its behavior and utility. The protocols and insights herein are designed for researchers, scientists, and drug development professionals who seek to harness the full potential of this unique biochemical reagent.

Core Physicochemical Properties of S-OPC

(n-Octanoylthio)phosphatidylcholine is an amphipathic molecule, a structural characteristic it shares with all detergents and lipids.[1] Its architecture consists of a polar phosphocholine headgroup and a nonpolar 8-carbon acyl chain linked via a thioester bond. This thioester linkage, unlike the ester bond in natural lysophospholipids, is resistant to hydrolysis by cellular lipases and esterases, ensuring greater stability in biological assays.

The detergent action of S-OPC is fundamentally governed by its behavior in aqueous solutions, particularly its tendency to self-assemble into micelles above a specific concentration known as the Critical Micelle Concentration (CMC).[2] Below the CMC, S-OPC exists primarily as monomers. Above the CMC, these monomers aggregate to form spherical structures (micelles) where the hydrophobic tails are sequestered from water in the core, and the hydrophilic heads form the outer surface.[3][4] This property is crucial for its function in membrane protein science.

Table 1: Key Physicochemical Data for S-OPC and Related Compounds

| Property | Value (for S-OPC or related compounds) | Significance & Rationale |

| Synonyms | S-OPC, 1-Octanethio-2-hydroxy-sn-glycero-3-phosphocholine | |

| Molecular Formula | C₁₆H₃₅NO₆PS | Based on its chemical structure. |

| Molecular Weight | ~412.5 g/mol | Calculated from the molecular formula. |

| Critical Micelle Concentration (CMC) | ~6-8 mM (estimated) | This value is estimated based on comparable lysophospholipids like 10:0 Lyso PC.[5][6] A high CMC facilitates easy removal by dialysis or diafiltration, which is critical for reconstitution experiments. |

| Aggregation Number | Variable | The average number of monomers per micelle depends on conditions like ionic strength and temperature.[2] |

| Classification | Zwitterionic, Lysophospholipid Analog | The phosphocholine headgroup has both a positive (quaternary amine) and a negative (phosphate) charge, resulting in a net neutral charge over a wide pH range. This minimizes non-specific ionic interactions with proteins. |

Mechanism of Action: Membrane Solubilization

The extraction of an integral membrane protein from its native lipid bilayer is a delicate process of substitution. The detergent molecules must replace the endogenous lipids surrounding the protein's transmembrane domains, rendering the protein soluble in an aqueous buffer. This process is generally understood to occur in three stages as the concentration of the detergent is increased.[7]

-

Partitioning (Below CMC): At concentrations below its CMC, S-OPC monomers partition into the lipid bilayer. This causes some membrane destabilization but is insufficient for solubilization.

-

Membrane Lysis (At and Above CMC): As the S-OPC concentration approaches and exceeds the CMC, the lipid bilayer becomes saturated. The membrane begins to break apart, forming mixed structures of lipids and detergent. Coexistence of detergent-saturated liposomes and lipid-detergent micelles is observed.[7]

-

Solubilization (Well Above CMC): At higher detergent concentrations, the entire membrane is solubilized into mixed micelles. Integral membrane proteins are encapsulated within these micelles, with their hydrophobic transmembrane surfaces shielded by the octanoyl chains of S-OPC, while their hydrophilic domains remain exposed to the aqueous solvent.

The choice of detergent is critical for preserving the protein's native conformation and activity. S-OPC's lysophospholipid-like structure and short acyl chain make it a relatively "mild" detergent, less prone to causing protein denaturation compared to harsher ionic detergents.

Field-Proven Protocol: Reconstitution of a Membrane Protein using S-OPC

This protocol describes a self-validating system for the functional reconstitution of a purified membrane protein into pre-formed lipid vesicles (liposomes). The core principle is the controlled removal of S-OPC from a solution containing protein-detergent complexes and lipid-detergent mixed micelles, which drives the spontaneous assembly of proteoliposomes.[7][8]

Causality Behind Experimental Choices:

-

Detergent-to-Lipid Ratio: This ratio is critical. It must be high enough to fully solubilize the lipids into mixed micelles but not so high that it prevents the formation of stable proteoliposomes upon detergent removal.

-

Detergent Removal Method: The rate of detergent removal influences the size and lamellarity of the final proteoliposomes.[8] Dialysis or the use of adsorbent beads (like Bio-Beads) allows for a slow, controlled removal, which is generally preferred for forming unilamellar vesicles with homogenous protein incorporation.[9]

-

Lipid Composition: The chosen lipid composition (e.g., POPC) should mimic a native-like environment to support the protein's function.

Step-by-Step Methodology:

-

Preparation of Lipid Stock:

-

Prepare a solution of the desired lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform at a concentration of 10 mg/mL.

-

In a clean glass tube, dispense the required amount of lipid solution.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

-

Place the tube in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

-

Solubilization of Lipids:

-

Resuspend the dried lipid film in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 20 mg/mL.

-

Add S-OPC from a concentrated stock solution to the lipid suspension to a final detergent concentration well above its CMC and sufficient to fully clarify the solution (typically a 2:1 or higher molar ratio of detergent to lipid).

-

Vortex or sonicate briefly until the solution is completely transparent, indicating the formation of lipid-detergent mixed micelles.

-

-

Incorporation of the Membrane Protein:

-

The membrane protein of interest should be purified and stored in a buffer containing a stabilizing concentration of S-OPC (above its CMC).

-

Mix the purified protein-S-OPC complex with the lipid-S-OPC mixed micelles from Step 2. The final lipid-to-protein ratio (LPR) must be optimized for each specific protein, but a starting point of 50:1 to 100:1 (w/w) is common.

-

Incubate the mixture at 4°C with gentle agitation for 1-2 hours to allow for equilibration.

-

-

Detergent Removal and Proteoliposome Formation:

-

Prepare adsorbent polystyrene beads (e.g., Bio-Beads SM-2) by washing them extensively with methanol, followed by water, and finally with the experimental buffer.

-

Add the washed beads to the protein-lipid-detergent mixture at a ratio of ~100 mg of beads per 1 mg of detergent.

-

Incubate at 4°C with gentle rocking. The incubation time determines the rate of detergent removal and should be optimized (e.g., overnight for slow removal). This step is where the S-OPC is gradually removed, forcing the lipids and protein to self-assemble into proteoliposomes.[9]

-

-

Harvesting and Validation:

-

Carefully aspirate the supernatant containing the proteoliposomes, leaving the beads behind.

-

Self-Validation: Analyze the proteoliposomes. This can be done by:

-

Dynamic Light Scattering (DLS): To determine the size distribution and homogeneity of the vesicles.

-

Sucrose Density Gradient Centrifugation: To confirm the co-migration of lipid and protein, verifying successful incorporation.

-

Functional Assay: To test the biological activity of the reconstituted protein (e.g., transport, binding, or enzymatic activity). This is the ultimate validation of a successful reconstitution.[10]

-

-

Visualization of the Reconstitution Workflow

The following diagram illustrates the key transitions during the detergent-mediated reconstitution process.

Caption: Workflow for membrane protein reconstitution using S-OPC.

Broader Context: S-OPC and Lysophospholipid Signaling

Beyond its utility as a biochemical tool, the structure of S-OPC places it within the broader context of bioactive lysolipids. Endogenous lysophospholipids, such as lysophosphatidic acid (LPA) and lysophosphatidylcholine (LPC), are not merely metabolic intermediates but potent extracellular signaling molecules.[11] They exert their effects by activating specific G-protein-coupled receptors (GPCRs), thereby regulating fundamental cellular processes like proliferation, migration, survival, and inflammation.[12][13]

Given that S-OPC is a stable analog of LPC, it represents a potential pharmacological tool for studying these pathways. Its resistance to hydrolysis could offer advantages in dissecting receptor-ligand interactions without the confounding effects of metabolic degradation. Researchers in drug development may consider using S-OPC or similar synthetic analogs as scaffolds for designing novel agonists or antagonists for lysophospholipid receptors, which are implicated in a range of diseases from fibrosis to cancer.[11]

Conclusion

(n-Octanoylthio)phosphatidylcholine is more than a simple detergent; it is a precisely engineered molecule that provides a stable, mild, and controllable environment for the study of membrane proteins. Its high critical micelle concentration, zwitterionic nature, and resistance to enzymatic degradation make it an excellent choice for solubilization and functional reconstitution protocols. By understanding its core theoretical properties—from micelle formation to its mechanism of interaction with the lipid bilayer—researchers can design more robust and reliable experiments. Furthermore, its structural similarity to endogenous signaling lipids opens intriguing possibilities for its use in exploring the complex world of cellular communication. This guide serves as a foundational resource for leveraging the unique advantages of S-OPC in advancing membrane protein research and drug discovery.

References

- Torkhovskaya, T. I., Ipatova, O. M., Zakharova, T. S., Kochetova, M. M., & Khalilov, E. M. (2007). Lysophospholipid receptors in cell signaling. Biochemistry (Moscow), 72(2), 125-131.

- Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). Lysophospholipid mediators in health and disease. Annual review of pharmacology and toxicology, 54, 283-305.

- Thoracic Key. (2017). Signaling Lipids.

- ResearchGate. (n.d.).

- Nakayama, A., & Lee, J. F. (2021). Lysolipids in Vascular Development, Biology and Disease. Frontiers in cell and developmental biology, 9, 706541.

- Girard, P., Pécréaux, J., Lenoir, G., Falson, P., Rigaud, J. L., & Bassereau, P. (2004). A new method for the reconstitution of membrane proteins into giant unilamellar vesicles. Biophysical journal, 87(1), 419–429.

- Harding, C. J., & Tiong, I. X. (2022). A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. Scientific reports, 12(1), 1803.

- Almeida, P. F., & Vaz, W. L. (1995). Membrane solubilization with and reconstitution from surfactant solutions: a comparison of phosphatidylserine and phosphatidylcholine interactions with octyl glucoside. Biophysical journal, 68(3), 945–953.

- Ge, L., & Zhang, P. (2015). Membrane protein reconstitution for functional and structural studies. Archives of biochemistry and biophysics, 580, 17-26.

- ResearchGate. (2015).

- ANU Open Research. (2018).

- Cytiva. (n.d.).

- Avanti Polar Lipids. (n.d.).

- Avanti Research™ Polar Lipids. (n.d.).

- Science Ready. (n.d.). Structure & Action of Soaps and Detergents.

- EBSCO. (n.d.). Soaps And Detergents | Science | Research Starters.

- Goalpara College. (n.d.). Cleansing Action of Soaps and Detergents.

- BYJU'S. (n.d.). Cleansing Action of Soaps and Detergents.

- Unacademy. (n.d.). Understanding the Cleansing Action of Soaps and Detergents.

Sources

- 1. byjus.com [byjus.com]

- 2. goalparacollege.ac.in [goalparacollege.ac.in]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Soaps And Detergents | Science | Research Starters | EBSCO Research [ebsco.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 9. A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Lysophospholipid Mediators in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophospholipid receptors in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lysolipids in Vascular Development, Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Experimental setup for (n-Octanoylthio)phosphatidylcholine-based assays

Application Note: High-Precision Colorimetric Assay for Phospholipase A2 using (n-Octanoylthio)Phosphatidylcholine

Introduction & Principle

The measurement of Phospholipase A2 (PLA2) activity is critical in drug discovery, particularly for inflammatory pathways involving arachidonic acid release.[1] While radioisotopic assays (

The (n-Octanoylthio)phosphatidylcholine (thio-PC) assay represents a superior alternative for kinetic characterization.[2] This assay utilizes a synthetic phospholipid analog where the ester bond at the sn-2 position is replaced by a thioester bond.[3] Upon hydrolysis by PLA2, a free thiol is released, which reacts instantly with 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent) to produce a chromophore.[2]

Key Advantages:

-

Continuous Monitoring: Allows for the determination of real-time kinetics (

, -

Safety: Eliminates radioactive waste.[2]

-

Sensitivity: Detects activity as low as 0.02 µmol/min/ml.[2][4]

Reaction Mechanism

The assay relies on a two-step coupled reaction.[2] First, the enzyme acts at the lipid-water interface to hydrolyze the thio-PC.[2] Second, the liberated thiol reacts stoichiometrically with DTNB.[5]

Figure 1: The reaction cascade.[3][6][7] PLA2 hydrolyzes the thio-ester bond, releasing a thiol that cleaves DTNB to yield the TNB chromophore (

Critical Experimental Setup

Reagent Preparation

-

Assay Buffer (Standard): 25 mM Tris-HCl (pH 7.5), 10 mM CaCl

, 100 mM KCl, 0.3 mM Triton X-100.[2]-

Scientist's Note: The pH is a compromise. PLA2 is optimal at pH 8.0–8.5, but thioesters undergo significant non-enzymatic hydrolysis (background noise) above pH 8.[2]0. We use pH 7.5 to maximize the signal-to-noise ratio.[2]

-

Calcium:[2][3][8] Essential for secretory PLA2 (sPLA2) catalytic activity.[2] For cytosolic PLA2 (cPLA2), calcium concentrations may need adjustment to physiological levels (

M range).[2]

-

-

DTNB Stock: 10 mM in 0.1 M Tris-HCl (pH 8.0). Store in dark; unstable in light.

-

Substrate Stock: 1,2-bis(heptanoylthio)glycerophosphocholine (or similar analog) dissolved in Ethanol or DMSO.[2]

The "Interfacial Activation" Factor

PLA2 enzymes are unique; they do not follow Michaelis-Menten kinetics in bulk solution.[2] They require a lipid-water interface.[2]

-

Triton X-100 Role: The detergent forms mixed micelles with the phospholipid substrate. This "surface dilution" is critical.[2] If the Triton X-100 concentration is too high, the enzyme cannot access the substrate (surface dilution inhibition). If too low, the substrate aggregates poorly.

-

Optimization: Maintain a molar ratio of Detergent:Phospholipid of roughly 2:1 to 4:1 for optimal micelle presentation.

Protocol 1: High-Throughput Screening (96-Well Plate)

This workflow is optimized for screening inhibitors or comparing multiple enzyme variants.[2]

Equipment: Microplate reader with 405 nm or 412 nm filter.[2] Temperature: 25°C (Ambient).

| Step | Component | Volume (µL) | Notes |

| 1 | Assay Buffer | 10 - 15 | Adjust based on inhibitor volume. |

| 2 | DTNB (10 mM) | 10 | Final conc: 0.5 mM. Acts as the reporter. |

| 3 | Test Compound | 5 - 10 | Solvent (DMSO) must be <2% final volume.[2] |

| 4 | Enzyme (PLA2) | 10 | Dilute to ensure linear rate (∆A ~0.01/min). |

| 5 | Incubation | -- | Incubate 5-10 mins to allow inhibitor binding. |

| 6 | Substrate Solution | 200 | Start Reaction. Add rapidly using multichannel. |

| Total | ~235 µL |

Workflow Diagram:

Figure 2: HTS Workflow. Note that substrate addition initiates the reaction to ensure the "Lag Phase" is captured if present.

Data Analysis & Calculations

Calculating Specific Activity

The absorbance of the TNB anion depends on pathlength. In a standard 1 cm cuvette,

The Formula:

- : Slope of the linear portion of the curve (sample slope minus blank slope).

- : Total assay volume (ml).

- : Dilution factor of the enzyme.

-

: Extinction coefficient (13.6 mM

-

: Pathlength (cm). Note: If using a plate reader without pathlength correction, use an adjusted

- : Volume of enzyme added (ml).

Example Data Table

| Sample ID | Slope (OD/min) | Blank Corrected | Calc. Activity (U/ml) | Inhibition % |

| Blank (No Enz) | 0.002 | 0.000 | -- | -- |

| Control (Bee Venom) | 0.045 | 0.043 | 0.85 | 0% |

| Inhibitor A (10 µM) | 0.012 | 0.010 | 0.19 | 77.6% |

| Inhibitor B (10 µM) | 0.044 | 0.042 | 0.83 | 2.3% |

Troubleshooting & Expert Insights

Problem: High Background Rate (Blank is turning yellow)

-

Cause: Thioesters are unstable at alkaline pH.[2]

-

Solution: Ensure buffer pH is

. Check if free thiols are present in the enzyme preparation (e.g., DTT or

Problem: Non-Linear Kinetics (Lag Phase)

-

Cause: Enzyme is slowly penetrating the micelle interface.

-

Solution: This is common with some sPLA2s.[2] Do not calculate the slope from the first 2 minutes. Use the linear steady-state rate achieved after the lag phase (typically 3–10 minutes). Alternatively, pre-incubate enzyme with substrate for 1 minute before adding DTNB (though this prevents capturing the initial rate).

Problem: Signal Saturation

-

Cause: Substrate depletion.[2]

-

Solution: Dilute the enzyme.[3][4][8] The assay is extremely sensitive; purified Bee Venom PLA2 often requires 1:1000 dilution or more.

References

-

Cayman Chemical. (n-Octanoylthio)Phosphatidylcholine Product Information & Protocol.Link[2]

-

Abcam. Phospholipase A2 Assay Kit (Colorimetric) Protocol (ab133089).[2]Link[2]

-

Dennis, E. A. Diversity of group types, regulation, and function of phospholipase A2.[2] Journal of Biological Chemistry, 269(18), 13057-13060.[2] Link

-

Ellman, G. L. Tissue sulfhydryl groups.[2] Archives of Biochemistry and Biophysics, 82(1), 70-77.[2] Link[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. content.abcam.com [content.abcam.com]

- 5. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols for Cell-Based Assays Using (n-Octanoylthio)phosphatidylcholine

Introduction: Unveiling Lipid-Modifying Enzyme Activity with a Chromogenic Substrate

(n-Octanoylthio)phosphatidylcholine (C8-thio-PC) is a powerful tool for researchers in cell biology and drug discovery, enabling the sensitive and continuous monitoring of key lipid-modifying enzymes. This synthetic analog of phosphatidylcholine, a major component of eukaryotic cell membranes, is engineered with a thioester bond at the sn-2 position. The strategic placement of this thioester linkage makes C8-thio-PC an excellent substrate for enzymes that act upon this specific position, most notably Phospholipase A2 (PLA2). Furthermore, its lysophospholipid counterpart, (n-Octanoylthio)lysophosphatidylcholine, holds potential for assaying the activity of Lysophosphatidylcholine Acyltransferases (LPCATs).

The utility of C8-thio-PC lies in its elegant reaction mechanism. Enzymatic cleavage of the sn-2 thioester bond liberates a free thiol group. This thiol readily reacts with a chromogenic disulfide reagent, such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing a quantifiable color change. This allows for a continuous, spectrophotometric assay that is readily adaptable to a high-throughput, 96-well plate format, making it ideal for screening potential enzyme inhibitors or activators.

This document provides a comprehensive guide to the application of C8-thio-PC in cell-based assays, with a primary focus on the well-established PLA2 activity assay. We will delve into the underlying principles, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting, all grounded in established scientific principles.

Part 1: The Phospholipase A2 (PLA2) Activity Assay

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] This reaction is a critical rate-limiting step in the production of arachidonic acid, a precursor to a wide range of inflammatory mediators, including prostaglandins and leukotrienes.[1][2][3] Consequently, PLA2 enzymes are significant targets for the development of anti-inflammatory therapeutics.

The assay described here leverages a thioester-containing phosphatidylcholine analog, which serves as a substrate for most PLA2s, with the notable exception of cytosolic PLA2 (cPLA2) which shows high specificity for arachidonic acid.[1][4][5][6][7] The principle is based on the PLA2-mediated hydrolysis of the thioester bond at the sn-2 position, which releases a free thiol. This thiol then reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be measured by its absorbance at 405-414 nm.[1][4][7]

Visualizing the PLA2 Assay Workflow

The following diagram illustrates the key steps in the PLA2 activity assay using C8-thio-PC and DTNB.

Caption: Workflow for the colorimetric PLA2 activity assay.

Detailed Protocol for PLA2 Activity Assay

This protocol is adapted from established methods for sPLA2 assays and is suitable for use with cell lysates or purified enzyme preparations.[1][4][7]

Materials:

-

(n-Octanoylthio)phosphatidylcholine (C8-thio-PC)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

PLA2 Assay Buffer (10X): 250 mM Tris-HCl, pH 7.5, containing 100 mM CaCl₂, 1 M KCl, and 3 mM Triton X-100.

-

Purified water (HPLC-grade or equivalent)

-

96-well microtiter plate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405-414 nm

-

Positive Control: Bee venom PLA2 (optional, but recommended)

-

Cell lysis buffer (e.g., RIPA buffer) and protease inhibitors

-

Sample: Cell lysate, tissue homogenate, or purified enzyme

Reagent Preparation:

-

1X PLA2 Assay Buffer: Dilute the 10X PLA2 Assay Buffer 1:10 with purified water. For example, mix 3 mL of 10X buffer with 27 mL of water.[7] This buffer should be used for all subsequent dilutions and reagent preparations.

-

Scientist's Note: Tris-HCl provides a stable pH environment for the enzyme. CaCl₂ is a required cofactor for many PLA2 enzymes. KCl helps maintain ionic strength, and Triton X-100 is a non-ionic detergent that helps to create mixed micelles of the substrate, which is crucial for enzyme accessibility and activity.[8]

-

-

DTNB Solution: Reconstitute one vial of lyophilized DTNB with 1.0 mL of purified water to yield a 10 mM stock solution in 0.4 M Tris-HCl, pH 8.0.[7] This solution should be kept on ice and protected from light.

-

C8-thio-PC Substrate Solution: This substrate is often supplied in an organic solvent. Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried substrate with 1X PLA2 Assay Buffer to a final concentration of approximately 1.5-2.0 mM. Vortex vigorously until the solution is clear to ensure complete solubilization and micelle formation.[4][7]

-

Scientist's Note: Incomplete solubilization of the substrate will lead to high background absorbance and inaccurate results. The detergent in the assay buffer is critical for this step.

-

-

Sample Preparation:

-

Cell Lysates/Tissue Homogenates: Prepare lysates according to standard protocols. Ensure samples are free of particulates by centrifugation. Thiols, thiol scavengers, and known PLA2 inhibitors must be removed or diluted to non-interfering concentrations.[4][7] Dialysis can be effective for removing small molecule interferents.

-

Purified Enzymes: Dilute the enzyme in 1X PLA2 Assay Buffer to a concentration that yields a linear rate of reaction within the assay time frame.

-

Assay Procedure:

-

Plate Setup: It is recommended to run all samples, controls, and blanks in at least duplicate.

-

Blank (Non-enzymatic control): 10 µL DTNB + 15 µL 1X Assay Buffer

-

Positive Control: 10 µL DTNB + 10 µL Bee Venom PLA2 (diluted) + 5 µL 1X Assay Buffer

-

Sample Wells: 10 µL DTNB + 10 µL Sample + 5 µL 1X Assay Buffer

-

-

Initiate the Reaction: Add 200 µL of the C8-thio-PC Substrate Solution to all wells. The final volume in each well should be 225 µL.

-

Incubation and Measurement: Immediately start reading the absorbance at 405 nm or 414 nm at 25°C. Take readings every minute for at least 10 minutes. The plate reader should be set to kinetic mode.

Data Analysis:

-

Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.

-

Correct for Background: Subtract the average ΔA/min of the blank wells from the ΔA/min of the sample and control wells.

-

Calculate PLA2 Activity: Use the Beer-Lambert law to calculate the enzyme activity.

Activity (µmol/min/mL) = [ (ΔA/min) * Total Assay Volume (mL) ] / [ (ε) * Sample Volume (mL) ]

Where:

-

ΔA/min is the background-corrected rate of absorbance change.

-

ε is the molar extinction coefficient of DTNB at the measured wavelength (e.g., 10.66 mM⁻¹cm⁻¹ at 414 nm, adjusted for the path length of the well).[4][9]

-

One unit of PLA2 activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute at 25°C.[4][7]

-

Expected Results and Troubleshooting:

| Observation | Possible Cause | Suggested Solution |

| High background in blank wells | Incomplete substrate solubilization. | Vortex the substrate solution more vigorously or briefly sonicate. |

| Contamination of reagents with thiols. | Use fresh reagents. | |

| Non-linear reaction rate | Substrate depletion. | Dilute the enzyme sample and re-run the assay. |

| Enzyme instability. | Ensure proper storage of the enzyme and perform the assay promptly after dilution. | |

| Low or no activity in samples | Low enzyme concentration. | Concentrate the sample or use a larger sample volume. |

| Presence of inhibitors in the sample. | Dialyze the sample to remove potential inhibitors.[4][7] | |

| Incorrect assay conditions (pH, temp). | Verify the pH of the buffer and the temperature of the plate reader. |

Part 2: Probing Lysophosphatidylcholine Acyltransferase (LPCAT) Activity

Lysophosphatidylcholine Acyltransferases (LPCATs) are a family of enzymes that play a crucial role in phospholipid remodeling through the Lands' cycle.[10] They catalyze the acylation of a lysophospholipid at the sn-2 position, using an acyl-CoA as the acyl donor. This process is vital for maintaining the fatty acid composition of cell membranes, which in turn affects membrane fluidity and signaling.[11][12][13] For instance, LPCAT3 is instrumental in incorporating polyunsaturated fatty acids like arachidonic acid into phospholipids.[11][13][14]

While C8-thio-PC is a substrate for PLA2, its hydrolyzed product, 1-acyl-2-thio-lysophosphatidylcholine, is not the direct substrate for LPCATs. However, a related compound, 1-acyl-2-lyso-(n-Octanoylthio)phosphatidylcholine , could theoretically be used to measure the reverse reaction of some LPCATs or, more practically, a thio-lysoPC substrate could be used to measure the forward acylation reaction.

A more direct approach for a colorimetric assay would involve using a lysophosphatidylcholine with a free thiol at the sn-1 or sn-2 hydroxyl position and measuring the decrease in free thiols upon acylation. However, such substrates are not as commonly available as the thioester substrates for PLA2.

Therefore, the most established methods for measuring LPCAT activity in cell lysates rely on the incorporation of a labeled acyl-CoA into a lysophosphatidylcholine substrate.[15][16][17][18]

Visualizing the LPCAT Mechanism

The following diagram illustrates the central role of LPCAT in the remodeling of phosphatidylcholine.

Caption: The role of PLA2 and LPCAT in the Lands' cycle.

Protocol for LPCAT Activity Assay (Radiometric Method)

This protocol describes a common method for measuring LPCAT activity using a radiolabeled acyl-CoA.

Materials:

-

1-palmitoyl-2-lysophosphatidylcholine (or other desired lyso-PC)

-

[¹⁴C]Oleoyl-CoA (or other radiolabeled acyl-CoA)

-

LPCAT Assay Buffer: 200 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mg/mL fatty acid-free BSA.

-

Cell lysate or microsomal fraction

-

Chloroform/Methanol (1:2 and 2:1 v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/water 65:25:4 v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a glass tube, prepare the reaction mixture containing:

-

LPCAT Assay Buffer

-

100 µM 1-palmitoyl-2-lyso-PC

-

10 µM [¹⁴C]Oleoyl-CoA

-

5-20 µg of cell lysate or microsomal protein

-

Adjust the final volume to 200 µL with assay buffer.

-

Scientist's Note: MgCl₂ is a required cofactor for LPCAT enzymes. BSA is included to bind free fatty acids that might be present and to stabilize the enzyme.

-

-

Incubation: Incubate the reaction at 37°C for 10-30 minutes. The reaction time should be within the linear range of product formation.

-

Stop Reaction: Terminate the reaction by adding 750 µL of chloroform/methanol (1:2).

-

Lipid Extraction: Perform a Bligh-Dyer lipid extraction. Add 250 µL of chloroform and 250 µL of water, vortex, and centrifuge to separate the phases.

-

TLC Separation: Carefully collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of chloroform/methanol (2:1). Spot the lipid extract onto a silica TLC plate.

-

Develop and Analyze: Develop the TLC plate in the appropriate solvent system to separate phosphatidylcholine from lysophosphatidylcholine and free fatty acids.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the spot corresponding to phosphatidylcholine into a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate Activity: Compare the counts per minute (CPM) to a standard curve of known [¹⁴C]Oleoyl-CoA amounts to determine the amount of product formed. Express activity as pmol/min/mg protein.

Conclusion and Future Perspectives

(n-Octanoylthio)phosphatidylcholine and its related thio-analogs are invaluable reagents for the study of lipid-modifying enzymes. The colorimetric PLA2 assay presented here is a robust, sensitive, and high-throughput method for screening enzyme modulators and characterizing enzyme activity from various biological sources. While the application of thio-substrates to LPCAT assays is less direct, the fundamental principles of enzyme-substrate interactions open avenues for the future development of novel, continuous chromogenic or fluorogenic assays for this important class of enzymes. As our understanding of the complex roles of lipid metabolism in health and disease continues to grow, tools like C8-thio-PC will remain at the forefront of discovery.

References

-

Gong, Y., et al. (2020). Research progress in the role and mechanism of LPCAT3 in metabolic related diseases and cancer. Lipids in Health and Disease. [Link]

-

Li, J., et al. (2024). Research progress, challenges and perspectives of phospholipids metabolism in the LXR‑LPCAT3 signaling pathway and its relation to NAFLD (Review). Spandidos Publications. [Link]

-

Hashidate-Yoshida, T., Harayama, T., et al. (2015). Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport. eLife. [Link]

-

Hishikawa, D., et al. (2012). Lysophosphatidylcholine Acyltransferase 3 Is the Key Enzyme for Incorporating Arachidonic Acid into Glycerophospholipids during Adipocyte Differentiation. MDPI. [Link]

-

Rong, X., et al. (2015). Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion. eLife. [Link]

-

Moessinger, C., et al. (2011). Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine. Journal of Biological Chemistry. [Link]

-

Morita, Y., et al. (2013). Accumulated phosphatidylcholine (16:0/16:1) in human colorectal cancer; possible involvement of LPCAT4. Cancer Science. [Link]

-

Phosphatidylcholine Assay Kit. Cell Biolabs, Inc. [Link]

-

Gault, N., et al. (2010). Phosphatidylcholine formation by LPCAT1 is regulated by Ca2+ and the redox status of the cell. Biochemical Journal. [Link]

-

Hama, K., et al. (2023). Flow cytometric analysis of phosphatidylcholine metabolism using organelle-selective click labeling. STAR Protocols. [Link]

-

Mansilla, F., et al. (2009). Lysophosphatidylcholine acyltransferase 1 (LPCAT1) overexpression in human colorectal cancer. Journal of Molecular Medicine. [Link]

-

Almandoz-Serrano, M., et al. (2012). Changes of Enzyme Activity in Lipid Signaling Pathways Related to Substrate Reordering. Biophysical Journal. [Link]

-

Young, D. L. (1976). Mechanism of the enrichment of phosphatidylcholine in liver accompanying enzyme induction by phenobarbital. Journal of Lipid Research. [Link]

-

Phosphatidylcholine Assay Kit Booklet. Cell Biolabs, Inc. [Link]

-

Hama, K., et al. (2023). Flow cytometric analysis of phosphatidylcholine metabolism using organelle-selective click labeling. Cell.com. [Link]

-

Carman, G. M., & Han, G. S. (2019). A review of phosphatidate phosphatase assays. Journal of Lipid Research. [Link]

-

Henneberry, A. L., & McMaster, C. R. (2001). Phosphatidylcholine Synthesis Influences the Diacylglycerol Homeostasis Required for Sec14p-dependent Golgi Function and Cell Growth. Molecular Biology of the Cell. [Link]

-

Wang, Y., et al. (2022). Progress & Prospect of Enzyme-Mediated Structured Phospholipids Preparation. MDPI. [Link]

-

Zhang, Y., et al. (2023). Regulatory mechanisms triggered by enzyme interactions with lipid membrane surfaces. Frontiers in Molecular Biosciences. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Phospholipase A2 Assay Kit (PLA2) (Colorimetric) (ab133089) | Abcam [abcam.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Cayman Chemical sPLA2 asy KIt 96Wel, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. sPLA2 Assay Kit | Cayman Chemical | Biomol.com [biomol.com]

- 7. content.abcam.com [content.abcam.com]

- 8. A review of phosphatidate phosphatase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. Lysophosphatidylcholine Acyltransferase 3 Is the Key Enzyme for Incorporating Arachidonic Acid into Glycerophospholipids during Adipocyte Differentiation [mdpi.com]

- 11. Research progress in the role and mechanism of LPCAT3 in metabolic related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. International Journal of Molecular Medicine [spandidos-publications.com]

- 13. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport | eLife [elifesciences.org]

- 14. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion | eLife [elifesciences.org]

- 15. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accumulated phosphatidylcholine (16:0/16:1) in human colorectal cancer; possible involvement of LPCAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphatidylcholine formation by LPCAT1 is regulated by Ca2+ and the redox status of the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Crafting Functionalized Model Membranes: A Guide to Incorporating (n-Octanoylthio)phosphatidylcholine

Foreword for the Modern Membrane Researcher

In the landscape of contemporary cell biology and drug delivery, the model membrane stands as an indispensable tool. It offers a simplified, yet powerful, platform to dissect the complexities of cellular barriers and to engineer novel therapeutic carriers. The ability to precisely control the composition and functionalization of these synthetic membranes is paramount to gleaning meaningful and reproducible insights. This guide is dedicated to researchers, scientists, and drug development professionals who seek to harness the potential of a unique and versatile tool: (n-Octanoylthio)phosphatidylcholine.